molecular formula C13H10N2 B3067123 2-Phenyl-1H-pyrrolo[3,2-C]pyridine CAS No. 37388-07-1

2-Phenyl-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B3067123
CAS No.: 37388-07-1
M. Wt: 194.23 g/mol
InChI Key: COOUBAOIGZXDFV-UHFFFAOYSA-N
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Description

2-Phenyl-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a fused pyridine and pyrrole ring system with a phenyl group attached at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps involve cyclization reactions catalyzed by gold or other metals .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated derivatives, while nitration produces nitro derivatives .

Scientific Research Applications

2-Phenyl-1H-pyrrolo[3,2-C]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells. This compound also interacts with various kinases and receptors, contributing to its broad spectrum of biological activities .

Comparison with Similar Compounds

2-Phenyl-1H-pyrrolo[3,2-C]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

2-phenyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOUBAOIGZXDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570082
Record name 2-Phenyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37388-07-1
Record name 2-Phenyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-tert-Butoxycarbonylamino-3-methylpyridine (Example 11a, 1.0 g, 4.8 mmol) was dilithiated with t-butyllithium and treated with N-methoxy-N-methylbenzamide (0.95 g, 5.76 mmol) as described previously. The crude product was purified by trituration with ethyl acetate to afford the title compound as a pale beige solid; yield: 0.59 g (63%); mp 276°-278°C.[Lit. mp 282°-283° C.].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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